An In-depth Technical Guide to the Synthesis and Characterization of Nevirapine Dimer
An In-depth Technical Guide to the Synthesis and Characterization of Nevirapine Dimer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of a nevirapine dimer, a known impurity and potential degradation product of the non-nucleoside reverse transcriptase inhibitor, nevirapine. This document details the identity of the dimer, outlines experimental protocols for its formation and analysis, and presents a framework for its detailed characterization.
Introduction
Nevirapine is a critical component in the combination therapy for HIV-1 infection. As with any active pharmaceutical ingredient (API), a thorough understanding of its impurity profile is essential for ensuring safety and efficacy. One such impurity is a dimeric species of nevirapine. This guide focuses on the primary nevirapine dimer identified as 11,11'-Dicyclopropyl-4,4'-dimethyl-5,5',11,11'-tetrahydro-6H,6'H-9,9'-bidipyrido[3,2-b:2',3'-e][1][2]diazepine-6,6'-dione , also recognized as Nevirapine EP Impurity D .
The formation of this dimer is likely a result of synthetic side-reactions or degradation under stress conditions such as exposure to light, heat, or oxidative agents. Understanding the pathways of its formation and its complete structural and physicochemical properties is crucial for the development of robust manufacturing processes and stable formulations of nevirapine.
Synthesis and Formation
Experimental Protocol: Forced Degradation of Nevirapine
This protocol is based on established methods for forced degradation studies of nevirapine and is designed to generate degradation products, including potential dimers, for characterization.
Objective: To generate and identify degradation products of nevirapine under various stress conditions.
Materials:
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Nevirapine API
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Hydrochloric acid (HCl), 0.1 N
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Sodium hydroxide (NaOH), 0.1 N
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Hydrogen peroxide (H₂O₂), 3%
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Methanol (HPLC grade)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Phosphate buffer
Equipment:
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Calibrated analytical balance
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Volumetric flasks
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pH meter
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Water bath or oven
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Photostability chamber
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HPLC system with UV or PDA detector
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LC-MS/MS system
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NMR spectrometer
Procedure:
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Preparation of Stock Solution: Accurately weigh and dissolve nevirapine in methanol to prepare a stock solution of 1 mg/mL.
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Acid Degradation:
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To 5 mL of the stock solution, add 5 mL of 0.1 N HCl.
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Heat the mixture at 80°C in a water bath for 24 hours.
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Cool the solution to room temperature and neutralize with 0.1 N NaOH.
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Dilute with mobile phase to a final concentration of 100 µg/mL for analysis.
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Base Degradation:
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To 5 mL of the stock solution, add 5 mL of 0.1 N NaOH.
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Heat the mixture at 80°C in a water bath for 24 hours.
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Cool the solution to room temperature and neutralize with 0.1 N HCl.
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Dilute with mobile phase to a final concentration of 100 µg/mL for analysis.
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Oxidative Degradation:
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To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.
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Keep the solution at room temperature for 24 hours.
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Dilute with mobile phase to a final concentration of 100 µg/mL for analysis.
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Thermal Degradation:
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Keep the solid nevirapine API in an oven at 105°C for 48 hours.
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Dissolve the stressed sample in methanol and dilute with mobile phase to a final concentration of 100 µg/mL for analysis.
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Photolytic Degradation:
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Expose the solid nevirapine API to UV light (254 nm) in a photostability chamber for 48 hours.
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Dissolve the stressed sample in methanol and dilute with mobile phase to a final concentration of 100 µg/mL for analysis.
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Analysis:
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Analyze all samples by HPLC and LC-MS/MS to identify and quantify the degradation products.
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Isolate the dimeric impurity using preparative HPLC for further structural elucidation by NMR and other spectroscopic techniques.
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Characterization
A complete characterization of the nevirapine dimer is essential for its unequivocal identification and for understanding its potential impact. The following sections detail the analytical methods and expected data for the characterization of Nevirapine EP Impurity D.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is required to separate the nevirapine dimer from the parent drug and other impurities.
Experimental Protocol: HPLC Analysis
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Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
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Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 3.5).
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Flow Rate: 1.0 mL/min
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Detection: UV at 280 nm
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Injection Volume: 20 µL
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Column Temperature: 30°C
Data Presentation:
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Nevirapine | Value not available in public literature | 1.00 |
| Nevirapine Dimer | Value not available in public literature | Value not available in public literature |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the dimer.
Experimental Protocol: LC-MS/MS Analysis
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Ionization Source: Electrospray Ionization (ESI), positive mode
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Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer
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Collision Energy: Varied to obtain optimal fragmentation
Data Presentation:
| Compound | Molecular Formula | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) | Key Fragments (m/z) |
| Nevirapine Dimer | C₃₀H₂₆N₈O₂ | Value not available in public literature | 531.2257 | Values not available in public literature |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for the definitive identification of the dimer.
Experimental Protocol: NMR Analysis
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Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)
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Spectrometer: 400 MHz or higher
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Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC
Data Presentation:
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|
| Values not available in public literature | | | |
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
|---|
| Values not available in public literature | |
Visualizations
Logical Workflow for Formation and Characterization
Caption: Workflow for the formation and characterization of the nevirapine dimer.
Characterization Techniques Relationship
Caption: Relationship between the nevirapine dimer and key characterization techniques.
Conclusion
The synthesis and characterization of the nevirapine dimer, an important process-related impurity and potential degradation product, are critical for ensuring the quality and safety of nevirapine drug products. While a direct synthesis protocol is not publicly documented, this guide provides a comprehensive framework for its formation through forced degradation studies and its subsequent characterization using modern analytical techniques. The detailed experimental protocols and data presentation formats outlined herein serve as a valuable resource for researchers, scientists, and drug development professionals working with nevirapine. Further research to populate the specific quantitative data in the provided tables will contribute to a more complete understanding of this dimeric impurity.
